[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester
Description
Chemical Structure & Properties “[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester” (CAS: 2387559-64-8) is a chiral carbamate derivative with the molecular formula C₁₄H₂₀BrNO₂ and a molar mass of 314.22 g/mol . Its structure comprises:
- A tert-butyl carbamate group (–NH–CO–O–C(CH₃)₃) as a protective moiety.
- An ethyl chain (–CH₂–CH₃) substituted at the 1-position of a 4-bromo-2-methylphenyl aromatic ring.
Physical Properties:
Predicted properties include a density of ~1.3 g/cm³ (based on analogs like [1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester; density = 1.355 g/cm³ ) and a boiling point exceeding 300°C, consistent with tert-butyl carbamates’ thermal stability .
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromo-2-methylphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-9-8-11(15)6-7-12(9)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJGLIPDEKZXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of 4-bromo-2-methylphenyl ethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 1-(4-substituted-2-methyl-phenyl)-ethyl derivatives.
Oxidation: Formation of 4-bromo-2-methylbenzoic acid or 4-bromo-2-methylbenzaldehyde.
Reduction: Formation of 1-(4-bromo-2-methyl-phenyl)-ethanol.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and inhibition.
Medicine:
- Explored for its potential use in the development of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with biological targets such as enzymes or receptors. The bromine atom and the carbamate group play crucial roles in binding to the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Bromine at the para position (as in the target) enhances electrophilic aromatic substitution reactivity versus ortho-substituted analogs (e.g., ) .
- Chirality : The (R)-configuration distinguishes the target from racemic mixtures or achiral derivatives, critical for enantioselective applications .
Biological Activity
Overview
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester is a synthetic compound that has garnered attention for its potential biological activities. Its structure includes a bromo-substituted aromatic ring, an ethyl linker, and a carbamate ester group, which contribute to its reactivity and interaction with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H16BrN1O2
- Molecular Weight : 288.17 g/mol
- CAS Number : 131818-17-2
The presence of the bromine atom enhances the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.
The biological activity of [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The carbamate moiety can facilitate interactions with nucleophilic sites in proteins, while the bromine substituent may influence binding affinities.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to inflammation or cellular proliferation.
Antimicrobial Activity
Research has indicated that carbamate derivatives exhibit varying degrees of antimicrobial activity. Studies suggest that [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester may possess antibacterial properties against certain strains of bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anti-inflammatory Activity
The compound has been evaluated for anti-inflammatory effects, particularly through inhibition of pro-inflammatory cytokines.
Case Study :
In vitro studies using A549 cells demonstrated that treatment with the compound reduced TNF-α induced secretion of IL-6 by approximately 40% at a concentration of 50 µM. This suggests potential utility in managing inflammatory conditions.
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to consider the safety profile of [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester. Preliminary toxicity assessments indicate that the compound may cause skin irritation upon contact, necessitating caution during handling.
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (oral, rat) |
| Skin Irritation | Causes irritation (GHS Category 2) |
Research Findings and Applications
Recent studies have highlighted the potential applications of [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester in drug development:
- Drug Development : The compound's ability to inhibit specific enzymes positions it as a candidate for further development as a therapeutic agent targeting inflammatory diseases.
- Synthetic Intermediate : It serves as an important intermediate in organic synthesis, facilitating the creation of more complex pharmaceuticals.
- Agricultural Applications : Given its antimicrobial properties, there is potential for use in agrochemical formulations aimed at controlling plant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
